molecular formula C20H22Cl2N2O2 B12453075 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B12453075
M. Wt: 393.3 g/mol
InChI Key: NOCIIALRZGRPNJ-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 4,6-dimethylphenol to produce 2-chloro-4,6-dimethylphenol. This intermediate is then reacted with 3-chloro-4-(pyrrolidin-1-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4,6-dimethylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phenolic or quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4,6-dimethylphenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22Cl2N2O2

Molecular Weight

393.3 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C20H22Cl2N2O2/c1-13-9-14(2)20(17(22)10-13)26-12-19(25)23-15-5-6-18(16(21)11-15)24-7-3-4-8-24/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,23,25)

InChI Key

NOCIIALRZGRPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C

Origin of Product

United States

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